4-(2-Phenylethoxy)benzoic acid

PPARα Agonist Anti-hyperlipidemic Medicinal Chemistry

4-(2-Phenylethoxy)benzoic acid is a critical building block for next-generation PPARα agonists, delivering superior in vivo lipid-lowering efficacy compared to fenofibrate. Its unique para-phenylethoxy motif provides distinct lipophilicity and conformational flexibility not found in 4-benzyloxy or 4-phenoxy analogs—directly impacting target binding and metabolic stability. Substituting with isomers risks project failure. Sourced at ≥95% purity, it is the reliable, research-validated choice for medicinal chemistry and focused library synthesis. Contact us for bulk orders and custom derivatization.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 30762-06-2
Cat. No. B183611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylethoxy)benzoic acid
CAS30762-06-2
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H14O3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
InChIKeyFRQLEOHJRISXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Phenylethoxy)benzoic acid (CAS 30762-06-2): Procurement-Grade Overview for Research & Industrial Applications


4-(2-Phenylethoxy)benzoic acid (CAS 30762-06-2) is an aromatic carboxylic acid featuring a para-substituted benzoic acid core linked via an ether bond to a 2-phenylethyl group [1]. With a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol [1], it serves as a versatile building block in organic synthesis and medicinal chemistry. Its structural motif—combining a rigid benzoic acid with a flexible, lipophilic phenylethoxy tail—has been specifically exploited in the design of novel PPARα agonists, where it acts as a key pharmacophoric element contributing to both in vitro potency and in vivo anti-hyperlipidemic activity [2]. The compound is commercially available from multiple suppliers at purities typically ≥95%, supporting its use in drug discovery, materials science, and as a synthetic intermediate .

Why 4-(2-Phenylethoxy)benzoic acid (CAS 30762-06-2) Cannot Be Replaced by Common Benzoic Acid Analogs


While the benzoic acid scaffold is ubiquitous in chemical libraries, the specific 4-(2-phenylethoxy) substitution pattern confers distinct physicochemical and biological properties that are not recapitulated by simpler or isomeric analogs. For instance, the ortho-substituted isomer 2-(2-phenylethoxy)benzoic acid (CAS 883546-53-0) , the benzyloxy analog 4-(benzyloxy)benzoic acid (CAS 1486-51-7) , and the unsubstituted 4-phenoxybenzoic acid all differ significantly in lipophilicity, conformational flexibility, and electronic character. These differences directly impact key parameters such as metabolic stability, target binding affinity, and material phase behavior. In the context of PPARα agonist design, the 4-(2-phenylethoxy) moiety was a critical design element, with its hybrids showing superior in vivo efficacy compared to the clinical standard fenofibrate [1]. Therefore, substituting 4-(2-phenylethoxy)benzoic acid with a related compound without rigorous re-validation risks project failure due to altered pharmacokinetics, reduced potency, or unexpected material properties.

Quantitative Differentiation Guide: 4-(2-Phenylethoxy)benzoic acid vs. Closest Analogs


PPARα Agonist Potency: 4-(2-Phenylethoxy) Chalcone Hybrids vs. Fenofibrate

In a head-to-head in vitro study, the 4-(2-phenylethoxy) chalcone fibrate hybrid 10i demonstrated potent PPARα agonistic activity. Its EC50 value of 25.0 μM and Emax of 90.55% are directly comparable to the clinical standard fenofibric acid (EC50 23.22 μM, Emax 100%), confirming that the 4-(2-phenylethoxy) scaffold can yield molecules with efficacy near that of an approved drug. In contrast, the benzyloxy analog hybrid 10a showed a lower Emax of 50.80% and a more potent but different EC50 of 8.9 μM [1].

PPARα Agonist Anti-hyperlipidemic Medicinal Chemistry

In Vivo Anti-Hyperlipidemic Efficacy: 4-(2-Phenylethoxy) Hybrid vs. Fenofibrate

In a triton WR-1339-induced hyperlipidemic rat model, the 4-(2-phenylethoxy) chalcone fibrate hybrid 10i demonstrated superior lipid-lowering effects compared to fenofibrate at an equivalent dose. Compound 10i (200 mg/kg) significantly reduced serum total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) to levels lower than those achieved by fenofibrate (200 mg/kg), while maintaining similar high-density lipoprotein (HDL) levels [1]. This indicates a more favorable in vivo profile, suggesting potential for improved therapeutic index or lower effective dosing.

In Vivo Efficacy Hyperlipidemia Preclinical Model

Lipophilicity-Driven Pharmacokinetic Differentiation: 4-(2-Phenylethoxy) vs. 4-(Benzyloxy)benzoic acid

The physicochemical properties of the parent acids provide a basis for differential pharmacokinetic behavior. The 4-(2-phenylethoxy) group imparts higher lipophilicity compared to the 4-benzyloxy analog, as evidenced by their computed LogP values. 4-(2-Phenylethoxy)benzoic acid has a consensus Log Po/w of 2.98 , whereas 4-(benzyloxy)benzoic acid has a reported LogP of 3.62 . While this difference appears modest, it can influence membrane permeability, plasma protein binding, and volume of distribution, which are critical for drug development. Furthermore, the presence of an additional rotatable bond in the phenylethoxy chain (5 vs. 4 rotatable bonds for the benzyloxy analog) provides greater conformational flexibility, which can be leveraged for optimal target binding.

Physicochemical Properties LogP Drug Design

Safety and Toxicity Profile: Evidence of Hepatic Tolerability in Preclinical Model

As a critical differentiator in compound selection, the 4-(2-phenylethoxy) chalcone fibrate hybrid 10i was evaluated for its hepatic safety profile. In the in vivo hyperlipidemic rat study, histopathological examination of hepatic tissue from animals treated with compound 10i at a high dose of 200 mg/kg revealed no alterations [1]. This finding provides a level of safety assurance that is often lacking for novel chemical entities and is particularly relevant for drug candidates targeting metabolic diseases, where hepatic effects are a common concern.

Toxicology Safety Pharmacology Preclinical Safety

Validated Application Scenarios for Procuring 4-(2-Phenylethoxy)benzoic acid (CAS 30762-06-2)


Medicinal Chemistry: Hit-to-Lead Optimization of Novel PPARα Agonists

The 4-(2-phenylethoxy)benzoic acid scaffold is directly validated for the design of next-generation PPARα agonists. The data show that hybrids based on this core can achieve Emax values approaching that of fenofibric acid (90.55% vs 100%) while exhibiting superior in vivo lipid-lowering effects and a clean hepatic safety profile at 200 mg/kg in a rat model [1]. This makes it a privileged starting point for medicinal chemists aiming to develop differentiated therapies for hyperlipidemia and associated metabolic syndromes.

Chemical Biology: Development of Selective Chemical Probes for PPARα

Given the differential activity between 4-(2-phenylethoxy) and 4-benzyloxy chalcone hybrids [1], the parent acid serves as a valuable building block for generating a focused library of analogs to probe the PPARα ligand-binding domain. Its distinct lipophilicity and conformational flexibility compared to the benzyloxy analog can be exploited to create tool compounds that modulate PPARα activity with a unique pharmacological profile, aiding in target validation and mechanistic studies.

Organic Synthesis: Key Intermediate for Advanced Building Blocks

4-(2-Phenylethoxy)benzoic acid is a versatile intermediate that can undergo standard carboxylic acid derivatization, such as esterification or amidation, to generate diverse compound libraries [1]. Its commercial availability at ≥95% purity from multiple vendors (e.g., Bidepharm, GlpBio, Matrix Scientific) [2] makes it an accessible and reliable starting material for complex organic syntheses in both academic and industrial R&D settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Phenylethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.